1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol . This compound features a cyclopropane ring substituted with a carboxylic acid group and a pyrrolidine-1-sulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various research and industrial applications.
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters using reagents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Pyrrolidine-1-sulfonyl)cyclohexane-1-carboxylic acid: This compound features a cyclohexane ring instead of a cyclopropane ring, resulting in different steric and electronic properties.
1-(Pyrrolidine-1-sulfonyl)cyclopentane-1-carboxylic acid: This compound features a cyclopentane ring, which also affects its chemical reactivity and biological activity.
1-(Pyrrolidine-1-sulfonyl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring, providing a different three-dimensional structure and potential for unique interactions with biological targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H13NO4S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c10-7(11)8(3-4-8)14(12,13)9-5-1-2-6-9/h1-6H2,(H,10,11) |
InChI Key |
BSSWUTNDZZFOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2(CC2)C(=O)O |
Origin of Product |
United States |
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